molecular formula C18H21N3O2S B6497813 2-{7-ethyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-[(4-methylphenyl)methyl]acetamide CAS No. 952993-75-8

2-{7-ethyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-[(4-methylphenyl)methyl]acetamide

Cat. No. B6497813
CAS RN: 952993-75-8
M. Wt: 343.4 g/mol
InChI Key: HDVWGZMNMGHYFS-UHFFFAOYSA-N
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Description

The compound “2-{7-ethyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-[(4-methylphenyl)methyl]acetamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Mechanism of Action

The mechanism of action of a compound usually refers to its biological activity. This typically involves the compound interacting with certain biological targets such as proteins or enzymes. Unfortunately, the mechanism of action for this specific compound is not detailed in the available resources .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. These can include toxicity, flammability, and environmental impact. Unfortunately, specific safety and hazard information for this compound is not available in the current resources .

Future Directions

Thiazolo[3,2-a]pyrimidine derivatives, to which this compound belongs, have shown potential in various areas of research due to their wide range of biological activities . Future research could focus on exploring these activities further, as well as developing new synthesis methods and studying the compound’s interactions with various biological targets.

properties

IUPAC Name

2-(7-ethyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S/c1-3-14-8-17(23)21-15(11-24-18(21)20-14)9-16(22)19-10-13-6-4-12(2)5-7-13/h4-8,15H,3,9-11H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDVWGZMNMGHYFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)N2C(CSC2=N1)CC(=O)NCC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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